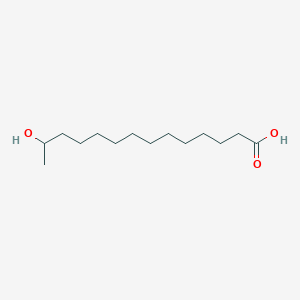

13-Hydroxytetradecanoic acid

説明

Classification within Hydroxylated Fatty Acid Chemistry

13-Hydroxytetradecanoic acid belongs to the class of organic compounds known as long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. drugbank.comhmdb.ca Specifically, it is classified as a hydroxylated fatty acid, a group of fatty acids that contain one or more hydroxyl (-OH) groups along their carbon chain.

The position of the hydroxyl group is a key determinant of its specific classification. In this compound, the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group (the omega-1 position). Therefore, it is precisely categorized as an (omega-1)-hydroxy fatty acid. nih.gov It is structurally a derivative of tetradecanoic acid (myristic acid), where a hydrogen atom on the 13th carbon is replaced by a hydroxyl group. nih.gov This structural feature distinguishes it from other isomers, such as 3-hydroxytetradecanoic acid or 11-hydroxytetradecanoic acid, and is central to its chemical properties and biological functions.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C14H28O3 |

| Molecular Weight | 244.37 g/mol |

| Synonyms | 13-Hydroxymyristic acid |

| Parent Fatty Acid | Tetradecanoic acid (Myristic Acid) |

| Classification | Long-chain fatty acid, (omega-1)-hydroxy fatty acid |

Overview of Research Significance and Focus Areas

The significance of this compound in academic research stems primarily from its roles as a metabolite in both bacterial and human systems. Its presence is often linked to specific metabolic pathways and can serve as an indicator of biological or environmental processes.

Key research focus areas include:

Bacterial Metabolism: Hydroxy fatty acids are recognized as major components of bacterial lipopolysaccharides (LPS), which are also known as endotoxins. researcher.life The study of compounds like this compound is therefore relevant to understanding bacterial physiology and the structure of endotoxins, which can pose serious health risks to humans and animals. researcher.life

Human Metabolism: The compound is identified as a human xenobiotic metabolite. nih.gov It is a known metabolite of tetradecanoic acid, indicating its involvement in the human metabolism of dietary fatty acids. nih.govnih.gov

Environmental Biomarker: In environmental science, hydroxylated fatty acids derived from leaf lipids have been proposed as plant biomarkers in soils and sediments. gerli.com The analysis of specific hydroxy acids can help distinguish between different plant families, providing insights into the composition of organic matter in various environments. gerli.com

特性

CAS番号 |

17278-73-8 |

|---|---|

分子式 |

C14H28O3 |

分子量 |

244.37 g/mol |

IUPAC名 |

13-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

InChIキー |

KNFJWKJXKURGQU-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

正規SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

製品の起源 |

United States |

Biosynthesis and Endogenous Metabolic Pathways of 13 Hydroxytetradecanoic Acid

Enzymatic Catalysis and Reaction Mechanisms

The introduction of the hydroxyl group at the 13th carbon is a highly specific event catalyzed by particular enzymes. The primary mechanism involves the direct hydroxylation of the saturated fatty acid chain, although other enzymes are crucial for synthesizing the precursor molecule.

The synthesis of the 14-carbon backbone of myristic acid occurs via the fatty acid synthase (FAS) system. A key enzyme in this multi-step elongation cycle is 3-Oxoacyl-[acyl-carrier-protein] reductase (FabG). nih.gov This enzyme catalyzes the first reductive step in each cycle of fatty acid elongation. nih.govresearchgate.net

Using NADPH as a reductant, 3-oxoacyl-ACP reductase converts a 3-oxoacyl-ACP intermediate to a 3-hydroxyacyl-ACP. nih.govacs.org For the synthesis of tetradecanoic acid, a 3-oxo-tetradecanoyl-ACP intermediate is reduced to 3-hydroxy-tetradecanoyl-ACP. This hydroxylated intermediate is, however, transient in the context of saturated fatty acid synthesis. It is subsequently dehydrated and reduced in the following steps of the FAS cycle to form a saturated acyl chain, which is elongated in further cycles. While this enzyme introduces a hydroxyl group, it is at the C-3 position and is part of the chain elongation process rather than the terminal hydroxylation that forms the final 13-hydroxy product. nih.govchemfont.ca

The principal pathway for the formation of 13-hydroxytetradecanoic acid is the (ω-1)-hydroxylation of tetradecanoic acid. This reaction is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases, particularly those belonging to the CYP4 family of enzymes. nih.govnih.gov These enzymes are known as fatty acid ω-hydroxylases and are critical in the metabolism of endogenous and exogenous fatty acids. nih.govwikipedia.org

The reaction mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate, with the other oxygen atom being reduced to water. wikipedia.orgoup.com The process is dependent on NADPH as a cofactor, which provides the necessary reducing equivalents. oup.com Specifically, CYP enzymes like CYP4A and CYP4F can hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1) position. nih.gov For tetradecanoic acid, (ω-1)-hydroxylation results in the specific placement of a hydroxyl group at the C-13 position, yielding this compound. nih.govebi.ac.uk Studies on the metabolism of saturated fatty acids have shown that the ratio of (ω-1) to ω-hydroxylation can vary with the chain length of the fatty acid substrate. ebi.ac.uk

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Family/Class | Function | Cofactor | Relevance to this compound |

|---|---|---|---|---|

| 3-Oxoacyl-ACP Reductase (FabG) | Short-Chain Dehydrogenase/Reductase (SDR) | Reduces 3-oxoacyl-ACP to 3-hydroxyacyl-ACP during fatty acid elongation. nih.govacs.org | NADPH nih.gov | Essential for synthesizing the tetradecanoic acid precursor backbone. |

| Cytochrome P450 ω-Hydroxylase (e.g., CYP4A, CYP4F) | Heme-thiolate Monooxygenase | Catalyzes the hydroxylation of fatty acids at the ω and ω-1 positions. nih.govnih.gov | NADPH oup.com | Directly catalyzes the conversion of tetradecanoic acid to this compound. ebi.ac.uk |

| Fatty Acid Hydratase (FAH) | Flavoenzyme | Catalyzes the addition of water across a double bond in an unsaturated fatty acid. nih.govresearchgate.net | FAD nih.gov | A potential, though less documented, pathway if a C14 unsaturated precursor is available. |

Another class of enzymes capable of introducing hydroxyl groups into fatty acids is the fatty acid hydratases (FAHs). These enzymes catalyze the stereospecific addition of a water molecule to a non-activated carbon-carbon double bond of an unsaturated fatty acid. nih.govmdpi.com The reaction does not involve a net redox change. Many FAHs are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes, where the FAD cofactor is thought to play a structural role in organizing the active site rather than participating directly in the catalytic hydration. nih.govnih.gov

For example, certain oleate (B1233923) hydratases can convert oleic acid (an 18-carbon unsaturated fatty acid) into 10-hydroxystearic acid. researchgate.netnih.gov Other hydratases have been identified that can produce 13-hydroxy fatty acids, such as the conversion of linoleic acid to (9Z)-13-hydroxyoctadec-9-enoic acid. nih.gov While this mechanism is well-established for longer-chain unsaturated fatty acids, the formation of this compound via this route would require a specific C14 unsaturated precursor with a double bond at an appropriate position (e.g., Δ12 or Δ13), which is less common than myristic acid.

Precursor Substrates and Metabolic Intermediates

The biosynthesis of this compound relies on the availability of specific precursor molecules that are channeled from central fatty acid metabolism.

The most direct precursor for the synthesis of this compound is tetradecanoic acid, also known as myristic acid. nih.govebi.ac.uk Myristic acid is a common saturated fatty acid with a 14-carbon backbone, found in many natural sources and synthesized endogenously. atamanchemicals.com Within cells, myristic acid serves as a substrate for various metabolic modifications, including hydroxylation by cytochrome P450 enzymes. ebi.ac.uk The abundance and availability of myristic acid make it the primary starting point for the (ω-1)-hydroxylation pathway leading to this compound.

Ketoacyl precursors are central intermediates in the de novo synthesis of fatty acids. Specifically, 3-oxo-tetradecanoic acid (or more accurately, its acyl-carrier protein thioester) is the intermediate that is reduced to form 3-hydroxytetradecanoic acid during the elongation cycle of fatty acid synthesis. chemfont.cahmdb.ca This reduction is catalyzed by 3-oxoacyl-ACP reductase as previously described.

While the reduction of a keto group is a fundamental way to produce a hydroxyl group, the formation of this compound from a 13-keto precursor (13-oxo-tetradecanoic acid) is also a theoretical possibility in biological systems. However, the predominant and most documented endogenous pathway is the direct hydroxylation of the fully synthesized and saturated myristic acid chain by fatty acid hydroxylases. ebi.ac.ukresearchgate.net The conversion from 3-oxo-tetradecanoic acid is primarily a step toward creating the C-3 hydroxy intermediate for chain elongation, not for producing the final 13-hydroxy product. chemfont.ca

Table 2: Precursors and Intermediates in this compound Synthesis

| Compound Name | Chemical Formula | Role | Metabolic Pathway |

|---|---|---|---|

| Tetradecanoic Acid (Myristic Acid) | CH₃(CH₂)₁₂COOH | Primary Substrate | Substrate for Cytochrome P450-mediated (ω-1)-hydroxylation. ebi.ac.uk |

| 3-Oxo-tetradecanoic Acid | CH₃(CH₂)₁₀COCH₂COOH | Intermediate | Intermediate in de novo fatty acid synthesis; reduced to 3-hydroxytetradecanoyl-ACP. chemfont.cahmdb.ca |

| 3-Hydroxytetradecanoic Acid | CH₃(CH₂)₁₀CH(OH)CH₂COOH | Intermediate | Intermediate in de novo fatty acid synthesis; subsequently dehydrated and reduced. nih.govchemfont.ca |

Microbial Biosynthesis and Biotransformation Pathways

Microorganisms have developed diverse enzymatic machinery to produce a wide array of modified fatty acids, including hydroxylated forms like this compound. These pathways are crucial for microbial physiology and have garnered significant interest for their biotechnological potential.

Biosynthetic Routes in Lactic Acid Bacteria (e.g., Lactobacillus plantarum, Lactobacillus sakei)

Lactic acid bacteria (LAB) are well-known for their role in food fermentation and as probiotics, but they also possess sophisticated lipid metabolism capabilities. nih.gov Certain strains can convert polyunsaturated fatty acids (PUFAs) into various intermediates, including hydroxy fatty acids. researchgate.net This bioconversion is considered a detoxification mechanism, as high concentrations of PUFAs can be toxic to microorganisms. researchgate.net

Lactobacillus plantarum has been identified as a producer of hydroxylated fatty acids. slu.se Bioassay-guided studies of the metabolites from Lactobacillus plantarum MiLAB 14 led to the isolation and characterization of several antifungal hydroxy fatty acids, including 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid. slu.se The enzymes responsible for this synthesis include a linoleate (B1235992) hydratase (CLA-HY), which is involved in a saturation pathway that detoxifies unsaturated fatty acids. uniprot.org This enzyme catalyzes the hydration of the delta-9 double bond of various fatty acids, such as palmitoleic acid and oleic acid, to produce the corresponding 10-hydroxy fatty acids. uniprot.org The optimal pH for this enzyme's hydration activity is 5.5. uniprot.org

Lactobacillus sakei, another significant bacterium in food ecosystems, is also involved in lipid metabolism. semanticscholar.org While specific studies detailing its direct synthesis of this compound are less common, its role in modulating lipid profiles and its known enzymatic capabilities suggest a potential for similar biotransformations. semanticscholar.org The metabolic activities of LAB, particularly their hydratases, represent a key route for the production of these valuable compounds. nih.govresearchgate.net

**Table 1: Hydroxy Fatty Acids Produced by *Lactobacillus plantarum***

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| 3-Hydroxydecanoic acid | C10H20O3 | slu.se |

| 3-Hydroxydodecanoic acid | C12H24O3 | slu.se |

| 3-Hydroxytetradecanoic acid | C14H28O3 | slu.se |

| 10-hydroxy-cis-12-octadecenoate | C18H34O3 | uniprot.org |

Hydroxylation Activities in Fungi (e.g., Fusarium oxysporum)

Fungi, including the widespread genus Fusarium, are known for producing a vast array of secondary metabolites. semanticscholar.org Fusarium oxysporum, a well-known soil-borne fungus, possesses a diverse enzymatic toolbox. mdpi.comfrontiersin.org While often studied for its pathogenic nature and production of mycotoxins like fusaric acid, its metabolic engineering potential is also recognized. semanticscholar.orgfrontiersin.orgmdpi.com

The hydroxylation of fatty acids is a known capability among fungi, often utilized as a defense mechanism or for producing signaling molecules. nih.gov While direct evidence for the production of this compound by F. oxysporum is not extensively documented in current research, the fungus's capacity to produce a wide range of metabolites, including terpenoids, quinones, and various acids, suggests a complex metabolism that could include fatty acid hydroxylation. semanticscholar.org Fungi produce oxylipins, which are oxygenated fatty acids, and these compounds can have antifungal properties. nih.gov For instance, coriolic acid (13-hydroxy-9,11-octadecadienoic acid) has shown activity against various phytopathogens. nih.gov The study of fungal enzymes, therefore, remains a promising area for discovering novel fatty acid hydroxylation pathways.

Contribution of Stenotrophomonas nitritireducens to Hydroxy Fatty Acid Production

The bacterium Stenotrophomonas nitritireducens has been identified as a highly efficient converter of unsaturated fatty acids into hydroxy fatty acids. nih.gov This bacterium exhibits unique regio-specificity, particularly for C16 and C18 cis-9 unsaturated fatty acids, which it converts to their 10-hydroxy derivatives with no detectable byproducts. nih.gov

The key enzyme in this process is an oleate hydratase. nih.govmdpi.com This enzyme catalyzes the addition of a water molecule across a carbon-carbon double bond. researchgate.net S. nitritireducens shows the highest specificity for linoleic acid, converting it to 10-hydroxy-12(Z)-octadecenoic acid. nih.govebi.ac.uk Research has demonstrated that whole cells of S. nitritireducens can convert 20 mM of linoleic acid to 13.5 mM of 10-hydroxy-12(Z)-octadecenoic acid, achieving a yield of 67.5% (mol/mol). nih.gov The gene encoding this efficient oleate hydratase has been cloned and expressed, paving the way for its application in converting plant oils into valuable 10-hydroxy fatty acids. nih.gov

Table 2: Substrate Specificity of Stenotrophomonas nitritireducens Hydratase

| Substrate | Product | Conversion Yield (mol/mol) | Reference |

|---|---|---|---|

| Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | 67.5% | nih.gov |

| Oleic acid | 10-hydroxystearic acid | High | mdpi.comebi.ac.uk |

Plant Metabolic Pathways Involving Hydroxylated Fatty Acids

Plants synthesize a vast diversity of fatty acids, which serve as building blocks for membranes, storage lipids, and signaling molecules. aocs.org The synthesis of modified fatty acids, including hydroxylated variants, is a key part of this metabolic versatility. oup.com

Synthesis of Hydroxytetradecanoic Acid Isomers in Plants

The synthesis of hydroxytetradecanoic acid isomers is an integral part of plant lipid metabolism. Specifically, 3-hydroxytetradecanoic acid is recognized as a hallmark of lipid A-like molecules in plants. nih.gov Research on the model plant Arabidopsis thaliana has shown that mutations in the mitochondrial fatty acid synthase (mtFAS) system lead to a reduced accumulation of 3-hydroxytetradecanoic acid. nih.govnih.gov This finding demonstrates that this hydroxylated fatty acid is endogenously synthesized in plants and that the mtFAS pathway plays a crucial role in its production. nih.gov

Plant fatty acid hydroxylases, often belonging to the cytochrome P450 family, are responsible for inserting hydroxyl groups at various positions along the fatty acid chain. google.com These enzymes are critical for the synthesis of cutin, a major component of the plant cuticle, which is a biopolymer composed almost entirely of oxygenated fatty acids. google.com

Enzymatic Systems in Plant Fatty Acid Metabolism (e.g., 3-Hydroxyacyl-ACP Dehydratase in Arabidopsis)

The de novo synthesis of fatty acids in plants occurs in the plastids and involves a multi-enzyme complex known as fatty acid synthase (FAS). aocs.orgyoutube.com A key step in the iterative four-reaction cycle of fatty acid elongation is the dehydration of a β-hydroxyacyl-ACP intermediate, catalyzed by a β-hydroxyacyl-ACP dehydratase. aocs.orguniprot.org

In Arabidopsis thaliana, a specific 3-hydroxyacyl-acyl carrier protein dehydratase (mtHD), encoded by the gene AT5G60335, has been characterized as a component of the mitochondrial fatty acid synthase (mtFAS) system. nih.govnih.govuniprot.org This enzyme is essential for the dehydration of (3R)-hydroxyacyl-[ACP] to form a (2E)-enoyl-[ACP]. uniprot.org Knockdown mutants for this mtHD enzyme show a significant reduction in the levels of 3-hydroxytetradecanoic acid, confirming the enzyme's role in its synthesis. nih.govnih.gov The mtFAS system, including mtHD, is vital not only for producing precursors for essential molecules like lipoic acid but also for generating specific hydroxylated fatty acids that have distinct functions within the plant cell. nih.govnih.gov

Advanced Synthetic Methodologies for 13 Hydroxytetradecanoic Acid and Its Analogs

Chemoenzymatic and Biocatalytic Approaches

The convergence of enzymatic catalysis with chemical synthesis offers sustainable and highly selective routes to 13-hydroxytetradecanoic acid. These methods leverage the specificity of enzymes to achieve transformations that are often challenging through traditional chemistry.

Utilization of Fatty Acid Hydratases in Controlled Biotransformations

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of water across a carbon-carbon double bond of unsaturated fatty acids, representing a green and efficient route for producing hydroxy fatty acids. nih.govmdpi.com These enzymes, typically dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor, exhibit remarkable regio- and stereoselectivity. nih.gov

While direct synthesis of this compound from a C14 precursor via a single hydration step is not commonly reported due to the typical requirement of a cis-double bond at specific positions (commonly ∆9 or ∆12 in longer chains), the principle remains a key area of research. nih.govresearchgate.net For instance, linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus has been shown to produce (9Z)-13-hydroxyoctadec-9-enoic acid from linoleic acid with high efficiency. nih.govgoogle.com This highlights the potential for discovering or engineering fatty acid hydratases that can act on specific C14 unsaturated fatty acids to yield the desired 13-hydroxy product. The general reaction mechanism involves the regioselective addition of a hydroxyl group to the fatty acid chain. researchgate.net

Table 1: Examples of Fatty Acid Hydratase Activity on Various Substrates

| Enzyme Source | Substrate | Product | Reference |

|---|---|---|---|

| Lactobacillus acidophilus | Linoleic Acid | (9Z)-13-hydroxyoctadec-9-enoic acid | nih.govgoogle.com |

| Stenotrophomonas nitritireducens | Linoleic Acid | 10-hydroxy-12(Z)-octadecenoic acid | nih.gov |

Application of Lipases (e.g., Candida antarctica Lipase (B570770) A) for Esterification

Candida antarctica Lipase A (CAL-A) is a versatile and robust enzyme widely used in biocatalysis. pan.olsztyn.plscilit.com While its primary role is not the direct synthesis of hydroxy fatty acids, it is crucial in the esterification of these compounds, a key step in the production of various derivatives and analogs. researchgate.net Esterification, catalyzed by lipases, involves the reaction of a carboxylic acid with an alcohol. researchgate.net

CAL-A has demonstrated high efficiency in esterifying fatty acids, including hydroxy fatty acids, with various alcohols. pan.olsztyn.plscilit.com For example, it has been used to esterify palmitic acid with 2-ethyl-1-hexanol, achieving near 100% yield. scilit.com The enzyme shows a preference for esterification over hydrolysis, particularly in water-abundant systems, making it suitable for industrial applications. researchgate.net The selectivity of lipases can be influenced by the fatty acid chain length and the structure of the alcohol. pan.olsztyn.pl

Table 2: Substrate Selectivity of Candida antarctica Lipase A in Esterification Reactions

| Fatty Acid Substrate | Alcohol Substrate | Key Observation | Reference |

|---|---|---|---|

| Palmitic Acid (saturated) | 2-Ethyl-1-hexanol (branched) | Higher selectivity | scilit.com |

| Oleic Acid (unsaturated) | 1-Decanol (linear) | Lower selectivity | scilit.com |

| Short to medium-chain fatty acids | Various alcohols | Higher activity | pan.olsztyn.pl |

Microbial Fermentation Processes for Compound Production

Microbial fermentation presents a powerful platform for the de novo synthesis of this compound from simple carbon sources like glucose. This approach involves engineering the metabolic pathways of microorganisms to produce the target compound. researchgate.netresearchgate.net

A significant breakthrough in this area was the preparative-scale synthesis of (ω-1)-hydroxytetradecanoic acid using an engineered fungal peroxygenase from Agrocybe aegerita (AaeUPO), expressed in Pichia pastoris. d-nb.inforesearchgate.net By engineering the enzyme and optimizing the fermentation process, a production of 1.4 grams of (ω-1)-hydroxytetradecanoic acid was achieved with 95% regioselectivity. d-nb.inforesearchgate.net The fermentation process typically involves growing the engineered microbial strain in a bioreactor under controlled conditions of temperature, pH, and nutrient feed. researchgate.netdtu.dk

Table 3: Microbial Production of (ω-1)-Hydroxytetradecanoic Acid

| Microbial Host | Engineered Enzyme | Substrate | Product Titer | Regioselectivity | Reference |

|---|

Organic Chemical Synthesis Strategies

Traditional organic synthesis provides robust and scalable methods for producing this compound. These strategies often involve multi-step sequences but allow for precise control over the molecular structure.

Acetoacetic Ester Method and its Adaptations

The acetoacetic ester synthesis is a classic method for preparing ketones and can be adapted to synthesize hydroxy fatty acids. uomustansiriyah.edu.iq It has been explicitly reported that this compound can be obtained with good yields using this method. researchgate.net

The general synthesis involves the alkylation of an acetoacetic ester with a suitable alkyl halide. uomustansiriyah.edu.iq For the synthesis of a 13-hydroxy fatty acid, this would typically involve a multi-step process starting with a shorter chain precursor that is elongated. A key step is the reduction of a keto group to a hydroxyl group. For example, the synthesis of various monoketo and monohydroxy eicosanoic acids has been achieved where the keto esters were prepared using the acetoacetic ester method, followed by reduction. researchgate.net

A plausible adapted route for this compound would involve the reaction of a long-chain acyl chloride with the sodium salt of ethyl acetoacetate, followed by hydrolysis and decarboxylation to form a keto acid, which is then reduced to the final hydroxy acid.

Blaise Condensation and Subsequent Reduction-Hydrolysis Sequences

The Blaise condensation is another powerful tool in organic synthesis for the formation of β-keto esters from nitriles and α-haloesters in the presence of zinc. researchgate.net This reaction can be a key step in the synthesis of long-chain hydroxy fatty acids.

The synthesis of various long-chain monohydroxy acids has been accomplished using the Blaise condensation to form the corresponding keto esters, which are then reduced (e.g., with NaBH₄) and hydrolyzed to yield the final hydroxy acid. researchgate.netresearchgate.net For instance, 9-, 10-, and 12-hydroxytetradecanoic acids have been synthesized via this route. researchgate.net While a specific detailed protocol for this compound via Blaise condensation is not explicitly detailed in the provided context, the methodology is clearly applicable. The process would involve reacting a nitrile with an appropriate bromoester, followed by reduction of the resulting keto ester and subsequent hydrolysis.

Table 4: Application of Blaise Condensation in Hydroxy Fatty Acid Synthesis

| Starting Nitrile | Bromoester | Intermediate | Final Product (after reduction/hydrolysis) | Reference |

|---|---|---|---|---|

| Undecanenitrile | Ethyl 2-bromoacetate | Ethyl 3-oxotridecanoate | 3-Hydroxytridecanoic acid | researchgate.net (General) |

Enantioselective Synthesis Techniques for Stereoisomers

The biological activity of hydroxy fatty acids is often dependent on their specific stereochemistry. Therefore, developing methods to synthesize enantiomerically pure stereoisomers of this compound is of significant interest. Several chiral methodologies are employed to achieve high enantioselectivity. researchgate.net

One prominent method is the asymmetric hydrogenation of a β-keto ester precursor. For the synthesis of the (R)-enantiomer of an analogous compound, (R)-3-hydroxytetradecanoic acid, methyl 3-oxotetradecanoate is hydrogenated using a chiral catalyst. beilstein-journals.org The use of (R)-Ru(OAc)₂ (BINAP) as the catalyst under hydrogen pressure affords the desired (R)-3-hydroxytetradecanoate with high yield (98%) and enantioselectivity. beilstein-journals.org This approach is highly efficient for producing specific enantiomers required for pharmaceutical and biological research. researchgate.netbeilstein-journals.org

Other viable strategies for obtaining single enantiomers include:

Lipase-catalyzed kinetic resolution: This enzymatic method takes advantage of the stereoselectivity of lipases to resolve a racemic mixture of hydroxy esters.

Resolution via diastereomeric salt formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization. researchgate.net

These techniques are assessed for their industrial viability and scalability, with asymmetric synthesis often being a preferred route for its directness and efficiency. researchgate.net

Table 1: Comparison of Enantioselective Synthesis Techniques

| Method | Description | Key Reagents/Catalysts | Advantages | Reference |

| Asymmetric Hydrogenation | Direct conversion of a prochiral β-keto ester to a chiral β-hydroxy ester. | Chiral metal catalysts (e.g., (R)-Ru(OAc)₂(BINAP)), H₂ | High yield and enantioselectivity, direct route. | beilstein-journals.org |

| Lipase-Catalyzed Resolution | Enzymatic resolution of a racemic mixture. | Lipases | High stereoselectivity, mild reaction conditions. | researchgate.net |

| Diastereomeric Salt Formation | Separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent. | Chiral amines or bases | Classical, well-established method. | researchgate.net |

Photochemical Hydroacylation for Oxo-Fatty Acid Precursors

Recent advances in green chemistry have led to the development of novel methods for fatty acid synthesis. Photochemical hydroacylation has emerged as a powerful and environmentally friendly technique for preparing oxo-fatty acid (OFA) precursors, which can be readily reduced to their corresponding hydroxy fatty acids. nih.govmdpi.com

This methodology involves the intermolecular hydroacylation of terminal alkenes (such as ω-alkenoic acids) with aldehydes. mdpi.comresearchgate.net The reaction is typically orchestrated by a photoinitiator, such as phenylglyoxylic acid, and carried out in water under irradiation from household fluorescent lamps. researchgate.net This process is metal-free and efficient, leading to a broad scope of products in moderate to good yields (52-68%). mdpi.comresearchgate.net The resulting long-chain aliphatic ketones, or saturated oxo fatty acids (SOFAs), are key intermediates. acs.org These ketones are then easily converted to the desired hydroxy derivatives, including analogs of this compound, through standard reduction methods. nih.govdntb.gov.ua This photochemical approach is a practical and relatively simple method for constructing libraries of various fatty acid derivatives for structure-activity relationship studies. nih.gov

Table 2: Photochemical Synthesis of Oxo-Fatty Acid Precursors

| Reactant 1 | Reactant 2 | Key Component | Product Type | Significance | Reference |

| ω-Alkenoic Acid | Aliphatic Aldehyde | Phenylglyoxylic Acid (Photoinitiator) | Saturated Oxo-Fatty Acid (SOFA) | Green, metal-free synthesis of precursors for hydroxy fatty acids. | mdpi.comresearchgate.net |

| Terminal Alkenyl Alcohol | Aliphatic Aldehyde | Phenylglyoxylic Acid (Photoinitiator) | Oxo-alcohol | Versatile method for creating various functionalized long-chain lipids. | nih.gov |

Preparation of Labeled this compound for Mechanistic Studies

To understand the metabolic fate and mechanisms of action of this compound in biological systems, it is essential to use isotopically labeled versions of the molecule. Stable isotopes like deuterium (B1214612) (²H) serve as powerful tracers that can be monitored using techniques like mass spectrometry. nih.govspringernature.com

Deuterium Labeling for Isotopic Tracing in Metabolic Research

Deuterium (²H) is a non-radioactive, stable isotope of hydrogen widely used in the study of human lipid metabolism. nih.govspringernature.com By replacing specific hydrogen atoms in the this compound structure with deuterium, researchers can track the molecule's absorption, distribution, and transformation within a biological system. nih.govresearchgate.net This allows for the differentiation of the exogenously administered labeled fatty acid from the endogenous, unlabeled pool. biorxiv.orgacs.org

Specific synthetic strategies have been developed for the deuterium labeling of analogous hydroxy fatty acids. While the direct synthesis for this compound is not detailed in the provided results, analogous preparations demonstrate the core chemical principles. For instance, the synthesis of deuterium-labeled 11- and 12-hydroxytetradecanoic acids has been reported with distinct labeling patterns: nih.govebi.ac.uk

Terminal Labeling ([²H₃]): [14,14,14-²H₃] 12-hydroxytetradecanoic acid was synthesized in four steps. The key step for introducing the deuterium was the reaction of an epoxy ester intermediate with lithium dimethylcuprate prepared with deuterated methyl iodide ((CD₃)₂CuLi). nih.govebi.ac.uk

Internal Labeling ([²H₂]): The preparation of [13,14-²H₂] 11-hydroxytetradecanoic acid was achieved in six steps. In this case, the label was introduced via the deuteration of a homoallyl alcohol intermediate using deuterium gas (D₂) and the Wilkinson catalyst. nih.govebi.ac.uksigmaaldrich.com

These labeled compounds are invaluable for in vivo and in vitro metabolic studies, such as investigating de novo lipogenesis and the pathways of fatty acid modification. nih.govspringernature.com Advanced techniques may even employ dual-isotope labeling to generate a unique signature doublet peak in mass spectra, enhancing the confidence of identification for lipid metabolites. biorxiv.orgacs.org

Table 3: Methods for Deuterium Labeling of Hydroxy Fatty Acid Analogs

| Target Compound Analog | Labeling Position | Key Reagent | Overall Yield | Reference |

| 12-Hydroxytetradecanoic acid | [14,14,14-²H₃] | (CD₃)₂CuLi | 49% | nih.govebi.ac.uk |

| 11-Hydroxytetradecanoic acid | [13,14-²H₂] | D₂, Wilkinson catalyst | 55% | nih.govebi.ac.uksigmaaldrich.com |

Structural Modification and Derivative Synthesis for Research Purposes

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Incorporating 13-Hydroxytetradecanoic Acid or Related Hydroxy Fatty Acids

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with demonstrated anti-inflammatory and insulin-sensitizing properties. acs.orgacs.orgfrontiersin.org The synthesis of various FAHFA isomers and analogs is essential for studying their therapeutic potential. acs.orgmdpi.com These molecules are formed by the esterification of a hydroxy fatty acid with another fatty acid. acs.org

Both chemical and enzymatic methods have been developed for the synthesis of FAHFAs. Enzymatic synthesis, often utilizing lipases, is considered a sustainable and scalable approach for large-scale production. acs.orgacs.org For instance, researchers have successfully employed enzymes like Candida antarctica lipase (B570770) A (CalA) and its orthologues for the synthesis of a variety of FAHFAs. acs.org A systematic workflow has been developed to discover novel lipases from natural sources capable of producing diverse FAHFAs. acs.org

Chemical synthesis strategies offer another route to generate FAHFA libraries for research. researchgate.net One such method involves a photochemical hydroacylation reaction, which combines terminal alkenes with aldehydes to form ketone intermediates. mdpi.com These ketones are then reduced to the corresponding hydroxy derivatives, which can be subsequently coupled with various fatty acids to yield a diverse set of FAHFAs. mdpi.comresearchgate.net This approach is valuable for creating a wide range of regio-isomers to facilitate comprehensive structure-activity relationship studies. mdpi.com

Table 1: Examples of Synthesized FAHFAs and their Precursors

| FAHFA Derivative | Hydroxy Fatty Acid Precursor | Acylating Fatty Acid | Synthesis Method | Reference |

|---|---|---|---|---|

| Palmitic acid-hydroxy-stearic acid (PAHSA) | Hydroxystearic acid | Palmitic acid | Enzymatic (CalA) | acs.org |

| Oleic acid-hydroxy-stearic acid | Hydroxystearic acid | Oleic acid | Enzymatic (CalA) | acs.org |

| Various FAHFAs | ω-Alkenoic acids or ω-Alkenyl alcohols | Caproic, Palmitic, or Oleic acid | Photochemical hydroacylation | mdpi.com |

Synthesis of Lactone Derivatives from Hydroxytetradecanoic Acids

Hydroxytetradecanoic acids, including the 13-hydroxy isomer, can be converted into their corresponding lactones through intramolecular cyclization. These macrolactones are of interest in various fields, including fragrance and pheromone research.

A common method for the synthesis of lactones from hydroxy acids is through the use of coupling reagents that facilitate the intramolecular esterification. Cyanuric chloride has proven to be an effective and economical reagent for this transformation, affording racemic lactones in high yields. semanticscholar.orgresearchgate.net For example, this compound has been successfully converted to 13-tetradecanolide using this method. semanticscholar.org

The general procedure involves reacting the hydroxycarboxylic acid with cyanuric chloride and a base, such as triethylamine, in a suitable solvent like acetone. semanticscholar.orgresearchgate.net This method has been applied to synthesize a range of medium and large-sized lactones. semanticscholar.org Furthermore, enzymatic resolution using lipases, such as porcine pancreas lipase, can be employed to obtain optically pure enantiomers of these lactones. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Lactones from Hydroxytetradecanoic Acids

| Starting Hydroxy Acid | Lactone Product | Synthesis Method | Reference |

|---|---|---|---|

| This compound | 13-Tetradecanolide | Cyanuric chloride method | semanticscholar.org |

| 9-Hydroxytetradecanoic acid | 9-Tetradecanolide | Cyanuric chloride method | semanticscholar.org |

| 10-Hydroxytetradecanoic acid | 10-Tetradecanolide | Cyanuric chloride method | semanticscholar.org |

| 12-Hydroxytetradecanoic acid | 12-Tetradecanolide | Cyanuric chloride method | semanticscholar.org |

Functionalized Derivatives and Analogs for Structure-Activity Relationship Studies

To investigate the relationship between the chemical structure of this compound and its biological function, various functionalized derivatives and analogs have been synthesized. These studies are crucial for identifying the key structural features responsible for its activity and for the development of new molecules with enhanced or modified properties.

One area of interest is the synthesis of isotopically labeled analogs, which are valuable tools for metabolic studies. For example, deuterium-labeled 11- and 12-hydroxytetradecanoic acids have been synthesized to be used as tracers in studying desaturation reactions in insects. nih.gov These syntheses often involve multiple steps and utilize specific reagents to introduce the isotopic label at a precise position in the molecule. nih.gov

Another important class of derivatives includes analogs designed to probe interactions with biological systems. For instance, analogs of lipid A, a component of the outer membrane of Gram-negative bacteria, have been synthesized with (S)-3-hydroxytetradecanoyl moieties instead of the natural (R)-isomer. oup.com These studies help to understand how the stereochemistry of the hydroxy fatty acid component influences the immunological activity of lipid A. oup.com

Furthermore, modifications to the fatty acid backbone, such as the introduction of heteroatoms, can provide insights into the structural requirements for biological activity. The synthesis of 5-oxa and 5-aza analogs of complex natural products containing hydroxy fatty acid moieties has been explored to understand the influence of the aglycone structure on cytotoxicity. nih.gov These synthetic efforts contribute to a deeper understanding of the structure-activity relationships of this class of molecules.

Analytical Techniques for Quantitative and Qualitative Determination in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. theses.cz However, due to the low volatility of hydroxy fatty acids like 13-hydroxytetradecanoic acid, derivatization is a mandatory step to increase their volatility and thermal stability, making them amenable to GC analysis. theses.czresearchgate.net

Derivatization Strategies for GC-MS Compatibility (e.g., Trimethylsilyl (B98337) Esters)

To enhance the volatility of hydroxy fatty acids for GC-MS analysis, the carboxyl and hydroxyl functional groups are chemically modified. theses.cz A common and effective derivatization strategy involves the formation of trimethylsilyl (TMS) esters and ethers. theses.czresearchgate.net This is typically achieved by reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). lipidmaps.org

The derivatization process converts the polar -COOH and -OH groups into nonpolar -COOSi(CH₃)₃ and -OSi(CH₃)₃ groups, respectively. This chemical modification significantly reduces the boiling point of the analyte, allowing it to be vaporized in the GC inlet without thermal decomposition. The resulting TMS derivatives are more volatile and produce characteristic mass spectra that are crucial for both identification and quantification. acs.org For instance, the analysis of hydroxy fatty acids as their pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization GC/MS provides valuable structural information. acs.org

Another approach involves the methylation of the carboxylic acid group followed by silylation of the hydroxyl group. researchgate.net This two-step process can also yield derivatives suitable for GC-MS analysis. The choice of derivatization reagent and reaction conditions is critical and can influence the efficiency of the derivatization and the stability of the resulting products.

Liquid Chromatography-Mass Spectrometry (LC-MS and HPLC-MS/MS) for Complex Lipidomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have become indispensable tools for the analysis of lipids, including hydroxy fatty acids, in complex biological samples. nih.gov A significant advantage of LC-based methods over GC-MS is that derivatization is often not required, simplifying sample preparation and avoiding potential side reactions. theses.czmdpi.com

Enhanced Sensitivity and Specificity via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) significantly enhances the sensitivity and specificity of the analysis. researchgate.net In a typical HPLC-MS/MS workflow, the analyte is first separated from other components in the sample by the HPLC system. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule of this compound is then selected and subjected to collision-induced dissociation (CID), generating a series of product ions.

The specific transitions from the precursor ion to one or more product ions are monitored, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). This approach dramatically reduces chemical noise and matrix effects, leading to lower limits of detection and more accurate quantification. theses.cz The fragmentation patterns observed in the MS/MS spectra also provide valuable structural information, aiding in the confident identification of the analyte. nih.gov

Application in Lipidomics for Comprehensive Metabolite Profiling

LC-MS/MS is a cornerstone of lipidomics, the large-scale study of lipids in biological systems. nih.gov Untargeted lipidomics approaches aim to measure as many lipids as possible in a sample to obtain a comprehensive metabolic snapshot. nih.govlcms.cz In this context, high-resolution mass spectrometry (HRMS) coupled with LC is often employed to provide accurate mass measurements, which aids in the identification of unknown compounds. mdpi.com

Targeted lipidomics, on the other hand, focuses on the precise and accurate quantification of a predefined set of lipids, including specific hydroxy fatty acids like this compound. nih.gov These targeted methods are crucial for validating findings from untargeted studies and for investigating the role of specific lipids in various physiological and pathological processes. researchgate.net The ability of LC-MS/MS to analyze a wide range of lipid classes simultaneously makes it an ideal platform for comprehensive metabolite profiling in complex biological matrices such as plasma, tissues, and cells. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure and dynamics of molecules. aocs.org While less sensitive than mass spectrometry-based methods for quantitative analysis, NMR is unparalleled in its ability to provide unambiguous structural elucidation. researchgate.netresearchgate.net

¹³C NMR for Carbon Flow Analysis in Biosynthetic Pathways

¹³C NMR spectroscopy is a particularly valuable tool for tracing the flow of carbon atoms through metabolic pathways. nih.gov By using ¹³C-labeled substrates, researchers can follow the incorporation of the heavy isotope into various metabolites, including fatty acids. uc.pt This allows for the detailed investigation of biosynthetic pathways and the elucidation of metabolic fluxes. nih.gov

In the context of this compound biosynthesis, cells or organisms can be cultured in the presence of a ¹³C-labeled precursor, such as [U-¹³C]glucose. nih.gov The ¹³C atoms from the glucose are incorporated into acetyl-CoA, the building block for fatty acid synthesis. Subsequent analysis of the ¹³C NMR spectrum of the isolated this compound can reveal the specific positions of the ¹³C labels within the molecule. This information provides direct evidence for the biosynthetic origin of the carbon skeleton and can help to identify the enzymes and pathways involved in its formation. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local chemical environment of each carbon atom, allowing for the differentiation of carbons at different positions in the fatty acid chain. researchgate.net

Sample Preparation and Extraction Methodologies for Hydroxy Fatty Acid Isolation (e.g., SPE, LLE, Protein Precipitation)

The isolation of this compound and other hydroxy fatty acids from complex biological matrices is a critical step that significantly influences the accuracy and reproducibility of analytical results. The primary goals of sample preparation are to extract the lipids of interest, remove interfering substances such as proteins and other metabolites, and concentrate the analyte before analysis. theses.cznih.gov The most common techniques employed for the isolation of hydroxy fatty acids are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). theses.cz

Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples. theses.cznih.gov It involves the addition of a water-miscible organic solvent, such as methanol (B129727), acetonitrile (B52724), or isopropanol, to the sample. theses.czwaters.com This process denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the lipids and other small molecules, is collected for further analysis. theses.czwaters.com For instance, a mixture of methanol and acetonitrile (1:1) has been effectively used for the extraction of free eicosanoids from plasma samples. theses.cz Another approach involves using pre-cooled isopropanol, followed by incubation at low temperatures to ensure complete protein precipitation. waters.com While simple, protein precipitation may not be sufficient to remove all matrix interferences, which can lead to ion suppression in LC-MS analysis. theses.cz

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. nih.gov For lipid extraction, the widely used Bligh-Dyer method, which employs a chloroform-methanol-water mixture, has been adapted for the isolation of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov Another common LLE method involves using a three-phase solvent system of methyl tert-butyl ether (MTBE), methanol, and water for total lipid extraction. nih.gov After extraction, the organic phase containing the lipids is collected, and the solvent is evaporated before the sample is reconstituted in a solvent compatible with the analytical instrument. google.com For example, after hydrolysis of lipopolysaccharides (LPS) to release 3-hydroxytetradecanoic acid, the free fatty acids can be extracted with hexane. google.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for the selective isolation and purification of analytes from a complex mixture. theses.czresearchgate.net It is considered one of the most suitable methods for preparing biological samples as it can significantly reduce matrix effects. theses.cz The technique utilizes a solid sorbent material, packed into a cartridge or a well plate, to retain the analyte of interest while allowing interfering substances to pass through. researchgate.net The choice of sorbent is critical and depends on the chemical properties of the analyte. For fatty acid analysis, various sorbents have been used, including octadecylsilyl silica (B1680970) gel (C18), aminopropyl-modified materials, and silver ion (Ag+) SPE for separating saturated and unsaturated fatty acids. researchgate.netlmaleidykla.lt

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analyte with a suitable solvent. mdpi.com SPE not only cleans up the sample but also allows for the concentration of the analyte, thereby improving the sensitivity of the subsequent analysis. nih.gov For instance, aminopropyl disposable columns have been shown to be effective for the rapid isolation of free fatty acids from adipocere with high recovery rates. researchgate.net

The following tables summarize key aspects of these sample preparation methodologies and the analytical techniques used for the determination of hydroxy fatty acids.

Table 1: Comparison of Sample Preparation Methodologies for Hydroxy Fatty Acid Isolation

| Methodology | Principle | Common Solvents/Reagents | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Protein Precipitation | Denaturation and precipitation of proteins using an organic solvent. | Methanol, Acetonitrile, Isopropanol. | Simple, rapid, suitable for high-throughput analysis. | May not remove all matrix interferences, potential for ion suppression in MS. | theses.cznih.govwaters.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Chloroform/Methanol/Water (Bligh-Dyer), Methyl tert-butyl ether (MTBE)/Methanol/Water, Hexane. | Effective for broad lipid extraction, well-established methods. | Can be time-consuming, may use large volumes of hazardous organic solvents. | nih.govgoogle.comutwente.nl |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | C18, Aminopropyl, Silver Ion (Ag+) cartridges with various organic solvents for washing and elution. | High selectivity, significant reduction of matrix effects, allows for analyte concentration. | Can be more costly and require method development for specific analytes and matrices. | theses.cznih.govresearchgate.net |

Table 2: Overview of Analytical Techniques for Hydroxy Fatty Acid Determination | Technique | Principle | Sample Preparation Notes | Key Features | References | | :--- | :--- | :--- | :--- | :--- | | GC-MS | Separation of volatile compounds in a gas phase followed by mass analysis. | Requires derivatization (e.g., silylation) to increase analyte volatility. | High resolution, good for structural elucidation of isomers, established methods. | Derivatization step can be complex and introduce errors. | theses.czrsc.orgrsc.orglipidmaps.org | | LC-MS/MS | Separation of compounds in a liquid phase followed by tandem mass analysis. | Often does not require derivatization. | High sensitivity and selectivity, suitable for complex matrices, shorter analysis time. | Susceptible to matrix effects like ion suppression. | theses.cznih.govgoogle.commdpi.combiomedres.us |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Acetonitrile | - |

| Chloroform | - |

| Hexane | - |

| Isopropanol | - |

| Methanol | - |

| Methyl tert-butyl ether | MTBE |

Biological Roles and Functional Mechanisms in Experimental Systems Excluding Human Cellular Models and Clinical Data

Role as a Bacterial Metabolite and in Microbial Physiology

Contribution to Lipopolysaccharide (LPS) Structure in Gram-Negative Bacteria

Hydroxy fatty acids are fundamental components of the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.commdpi.com Lipid A serves as the hydrophobic anchor of LPS and is responsible for much of its endotoxic activity. mdpi.comscispace.com The structure of lipid A can vary among different bacterial species, including the types and arrangements of its constituent fatty acids. mdpi.com

In some Gram-negative marine bacteria, such as Alteromonas addita, the lipid A structure is predominantly a penta-acyl species. mdpi.commdpi.com The major form of this lipid A contains two units of (R)-3-hydroxytetradecanoic acid as amide substituents. mdpi.commdpi.com In some instances, one of these can be replaced by (R)-3-hydroxy-tridecanoic acid. mdpi.commdpi.com

Similarly, in Fusobacterium nucleatum, the lipid A component contains D-3-hydroxytetradecanoic acid. asm.org In this bacterium, the hydroxyl groups of the glucosamine (B1671600) disaccharide backbone of lipid A are acylated by tetradecanoic, hexadecanoic, and D-3-hydroxytetradecanoic acids. asm.org Furthermore, some of the ester-bound D-3-hydroxytetradecanoic acid is substituted at its 3-O-position by tetradecanoic acid. asm.org The specific composition and acylation pattern of lipid A, including the presence and position of hydroxy fatty acids like 13-hydroxytetradecanoic acid, can significantly influence the biological activity and toxicity of the LPS. mdpi.comscispace.com

Table 1: Presence of Hydroxytetradecanoic Acid in Bacterial Lipopolysaccharide (LPS) Structures

| Bacterial Species | Lipid A Component | Role/Position of Hydroxytetradecanoic Acid |

|---|---|---|

| Alteromonas addita | Penta-acyl lipid A | Major species contains two units of (R)-3-hydroxytetradecanoic acid as amide substituents. mdpi.commdpi.com |

| Fusobacterium nucleatum | Glucosamine disaccharide | Hydroxyl groups are acylated by D-3-hydroxytetradecanoic acid. asm.org |

| Aeromonas sp. | Tetra-, penta-, and hexa-acylated lipid A | 3-hydroxytetradecanoic acid is found at various positions, including O-3 and N-2. micropspbgmu.ru |

Modulation of Microbial Metabolic Processes and Adaptation

Bacteria can modify their membrane lipid composition, including the profile of hydroxy fatty acids, to adapt to environmental changes such as temperature and pH. frontiersin.org For instance, some soil bacteria from the Bacteroidetes phylum adjust the relative abundance of different 3-hydroxy fatty acids (3-OH FAs) in response to temperature shifts. frontiersin.org This adaptation mechanism, known as homeoviscous adaptation, helps maintain optimal membrane fluidity. frontiersin.org While these studies focus on 3-OH FAs, it illustrates the general principle that bacteria can modulate their fatty acid composition, which likely includes other hydroxy fatty acids like the 13-hydroxy variant, to cope with environmental stressors.

The metabolism of dietary fatty acids by gut microbiota also leads to the production of various hydroxy fatty acids. nih.govjmb.or.kr For example, lactic acid bacteria can convert unsaturated fatty acids from food into hydroxy fatty acids. jmb.or.kr This biotransformation is a key metabolic process within the gut microbial community. nih.gov

Interplay in Host-Microbe Interactions

Impact of Microbiota-Derived Hydroxy Fatty Acids on Host Lipid Profiles (e.g., in animal models)

The metabolic activities of the gut microbiota significantly influence the host's lipid profile. nih.gov Microbiota can convert dietary polyunsaturated fatty acids (PUFAs) into a variety of metabolites, including hydroxy fatty acids. sochob.clpnas.org Studies in mice have shown that the presence of gut microbes leads to higher levels of certain hydroxy fatty acids in the small intestine compared to germ-free mice. pnas.org For example, 13-hydroxy-9-cis-octadecenoic acid, a structurally related hydroxy fatty acid produced by lactic acid bacteria, was found at higher levels in specific pathogen-free mice than in germ-free mice. pnas.org This indicates that the gut microbiota directly contributes to the pool of hydroxy fatty acids that can be absorbed by the host, thereby modifying the host's fatty acid composition. pnas.org

Furthermore, the colonization of germ-free mice with fecal microbiota from aged donor mice resulted in altered lipid content in the liver, including changes to fatty acid content. nih.gov This highlights the profound impact of the gut microbiome's composition on the host's lipidome. nih.gov

General Physiological Effects of Microbiota-Derived Hydroxy Fatty Acid Intermediates

Microbiota-derived fatty acid metabolites can exert a range of physiological effects on the host. nih.gov These bioactive signaling molecules can influence host immune and metabolic processes. nih.gov

Stimulation of Adipogenesis and Energy Metabolism:

Short-chain fatty acids (SCFAs), which are major microbial metabolites, are known to influence adipogenesis and energy metabolism. nih.govnih.gov For example, acetate (B1210297) and propionate (B1217596) can promote adipogenesis in 3T3-L1 adipocytes. nih.gov While not a short-chain fatty acid, other microbiota-derived hydroxy fatty acids are also emerging as important signaling molecules. For instance, 10-hydroxy-cis-12-octadecenoic acid (HYA), a metabolite of linoleic acid, has been shown to activate G-protein coupled receptors like GPR40 and GPR120, which can influence metabolic homeostasis. nih.govsochob.cl Supplementation with HYA in a mouse model of high-fat diet-induced obesity attenuated obesity and improved metabolic conditions. sochob.cl These findings suggest that microbiota-derived hydroxy fatty acids can play a significant role in regulating host energy metabolism. sochob.clnih.gov

Cytoprotection in Cellular Models:

The anti-inflammatory effects of some microbiota-derived fatty acid metabolites suggest a potential role in cytoprotection. For example, certain enone fatty acids have demonstrated anti-inflammatory effects on macrophages. researchgate.net Additionally, some microbial metabolites can protect the host from infection by enhancing immune signals. wjgnet.com While direct evidence for the cytoprotective effects of this compound is not prominent, the broader family of microbiota-derived hydroxy fatty acids exhibits immunomodulatory and protective functions. researchgate.net

Functions of this compound in Non-Mammalian Biological Systems

The biological significance of hydroxylated fatty acids is a field of growing interest, with research revealing their diverse roles across different kingdoms of life. The specific functions of these molecules are often dictated by the precise position of the hydroxyl group on the carbon chain. This article focuses on the known biological roles and functional mechanisms of this compound and its isomers in various non-mammalian experimental systems.

In Plant Biology: As Biomarkers and Regulators

While hydroxylated fatty acids are recognized components of plant lipids, direct research identifying a specific role for this compound as a biomarker or regulator is limited in the available scientific literature. However, studies on its isomers highlight the functional importance of this class of compounds in plants.

For instance, 14-hydroxytetradecanoic acid , an (ω-1) hydroxy fatty acid like the 13-hydroxy isomer, has been identified in leaf lipids. Its relative abundance, along with other hydroxylated fatty acids, can be used to distinguish between the leaves of angiosperms and various gymnosperm families, suggesting its potential as a plant biomarker in soil and sediment analyses. gerli.com

Furthermore, the structural isomer 11-hydroxytetradecanoic acid is a known constituent of calonyctin A, a plant growth regulator isolated from the leaves of Calonyction aculeatum. thegoodscentscompany.comebi.ac.uk Calonyctin A is a macrolidic glycolipid with potent growth-promoting activity in plants. ebi.ac.uk The inclusion of 11-hydroxytetradecanoic acid in this complex molecule underscores the role of hydroxylated fatty acids as building blocks for bioactive compounds in plants. These examples demonstrate that while a direct function for this compound is not documented, its close isomers are involved in critical biological functions as both structural markers and components of regulatory molecules.

In Fungal Biology: Influence on Hyphal Morphology and Growth

The interaction between plants and arbuscular mycorrhizal (AM) fungi is mediated by chemical signals, including fatty acids. Research into the effect of hydroxytetradecanoic acid isomers on the growth of AM fungi reveals a high degree of specificity based on the hydroxyl group's position.

Studies on the AM fungus Gigaspora gigantea have shown that 2-hydroxytetradecanoic acid acts as a potent signaling molecule. researchgate.netnih.gov When tested at nanomolar concentrations, it induces a significant morphological response, characterized by the formation of multiple, regularly spaced lateral branches along the primary germ tubes. researchgate.netnih.gov This branching response is crucial for increasing the chances of the fungus making contact with a host root. oup.com

In stark contrast, 3-hydroxytetradecanoic acid , when tested under the same conditions, showed no effect on the hyphal growth of G. gigantea. researchgate.netnih.govoup.com This critical difference highlights that the fungus can distinguish between positional isomers, responding to one while ignoring the other. This specificity suggests a receptor-mediated mechanism for perception. researchgate.netoup.com The response is also species-specific, as Rhizophagus irregularis (formerly Glomus intraradices) did not exhibit a morphological response to 2-hydroxytetradecanoic acid. researchgate.netresearchgate.net

Currently, there is no available research in the searched literature detailing the specific effects of This compound on fungal hyphal morphology or growth. The pronounced difference in activity between the 2-hydroxy and 3-hydroxy isomers suggests that any potential role for the 13-hydroxy isomer would also be highly specific and cannot be inferred from the activity of its other isomers.

| Compound | Fungus Species | Observed Effect on Hyphal Growth | Reference |

|---|---|---|---|

| 2-Hydroxytetradecanoic acid | Gigaspora gigantea | Induces hyphal branching and stimulates growth | researchgate.netnih.gov |

| 3-Hydroxytetradecanoic acid | Gigaspora gigantea | No effect on hyphal growth | researchgate.netnih.govoup.com |

| 2-Hydroxytetradecanoic acid | Rhizophagus irregularis | No morphological response | researchgate.netresearchgate.net |

| This compound | Not Studied | Data not available in searched sources | N/A |

In Insect Metabolism: As Substrates for Desaturase Studies

The biosynthesis of insect pheromones often involves a series of modifications to fatty acids, including desaturation steps catalyzed by specific enzymes. Research into the pheromone biosynthesis of the Egyptian cotton leafworm, Spodoptera littoralis, has explored the role of hydroxytetradecanoic acid isomers as potential precursors.

Scientists hypothesized that hydroxylated fatty acids might serve as intermediates that are subsequently dehydrated to form unsaturated fatty acids, a key step in producing pheromone components. To test this, studies were conducted to search for 11-hydroxytetradecanoic acid and 12-hydroxytetradecanoic acid in the pheromone glands of S. littoralis. nih.govnih.gov Despite using sensitive gas chromatography-mass spectrometry analyses, neither compound was detected in the gland extracts. nih.govnih.gov

To further investigate, deuterium-labeled versions of both 11- and 12-hydroxytetradecanoic acid were synthesized and used as tracers in incubation experiments with the pheromone glands. ebi.ac.uknih.gov These experiments also failed to show the conversion of these hydroxy acids into the corresponding unsaturated pheromone precursors. nih.gov These findings indicate that, in S. littoralis, the formation of the (E)-11-tetradecenoic acid component of the pheromone does not proceed through the dehydration of an 11- or 12-hydroxytetradecanoic acid intermediate. nih.govnih.gov

Biotechnological Applications and Research Tool Development

Metabolic Engineering for Enhanced Production in Recombinant Microorganisms (e.g., E. coli)

The industrial production of hydroxy fatty acids (HFAs) like 13-hydroxytetradecanoic acid has been a significant area of research, with a focus on developing cost-effective and sustainable methods. researchgate.net Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy to produce these valuable chemicals from renewable feedstocks like glucose. researchgate.netd-nb.info

The core of this approach involves genetically modifying E. coli to create a robust HFA-producing strain. researchgate.netd-nb.info Key engineering strategies include:

Enhancing the precursor supply: Overexpression of enzymes like acetyl-CoA carboxylase (ACCase) and acyl-CoA thioesterase ('TesA) increases the pool of free fatty acids (FFAs), the direct precursors for HFA synthesis. d-nb.infonih.gov

Introducing hydroxylation capability: The introduction of a fatty acid hydroxylase, such as CYP102A1 from Bacillus megaterium, enables the conversion of FFAs to HFAs. d-nb.infonih.gov

Blocking competing pathways: Knocking out genes like fadD, which encodes an acyl-CoA synthetase, prevents the degradation of both FFAs and the newly synthesized HFAs, thereby increasing the final product yield. researchgate.netd-nb.info

Through these modifications, engineered E. coli strains have been developed that can accumulate significant amounts of HFAs. researchgate.netd-nb.info For instance, one engineered strain was able to produce up to 58.7 mg/L of HFAs in shake-flask cultures and this was further increased to 548 mg/L in a fed-batch fermentation process. researchgate.netnih.gov While these engineered strains often produce a mixture of HFAs with varying chain lengths and hydroxylation positions, further engineering of the fatty acid synthase (FAS) and the hydroxylase could lead to more specific production of this compound. nih.gov

Research has also explored the use of different thioesterases to control the chain length of the fatty acids produced. frontiersin.org For example, co-expression of a specific thioesterase gene, CcFatB1, with a fatty acid metabolism regulator and a monooxygenase, boosted the production of HFAs, particularly those with a C14 chain length. frontiersin.org This demonstrates the potential to tailor microbial factories for the targeted synthesis of this compound.

| Engineering Strategy | Target Gene/Enzyme | Organism | Effect on HFA Production |

| Overexpression | Acetyl-CoA carboxylase (ACCase), acyl-CoA thioesterase ('TesA) | E. coli | Increased free fatty acid precursors d-nb.infonih.gov |

| Introduction | Fatty acid hydroxylase (CYP102A1) | Bacillus megaterium | Conversion of FFAs to HFAs d-nb.infonih.gov |

| Knockout | Acyl-CoA synthetase (FadD) | E. coli | Prevents degradation of FFAs and HFAs researchgate.netd-nb.info |

| Co-expression | Thioesterase gene (CcFatB1), fatty acid metabolism regulator, monooxygenase | E. coli | Increased production of C14 HFAs frontiersin.org |

Biotransformation Processes for Industrial Synthesis of Hydroxy Fatty Acid Derivatives

Biotransformation, the use of biological systems to convert one chemical compound into another, offers a green and efficient alternative to traditional chemical synthesis for producing hydroxy fatty acid derivatives. researchgate.net Microbial enzymes, in particular, have shown great potential for the industrial-scale synthesis of these valuable compounds. researchgate.netmdpi.com

The conversion of unsaturated fatty acids into hydroxy fatty acids is a key area of research in this field. bac-lac.gc.ca Enzymes such as hydratases, lipoxygenases, and cytochrome P450 monooxygenases are capable of introducing hydroxyl groups into the fatty acid chain with high regio- and stereoselectivity. mdpi.com For example, linoleic acid can be converted to 13-hydroxy-9-octadecenoic acid by a linoleate (B1235992) C-12 double bond hydratase. researchgate.net

While much of the research has focused on the production of various hydroxy fatty acids, the principles can be applied to the synthesis of derivatives of this compound. researchgate.net The hydroxyl group of this compound can serve as a reactive site for further enzymatic modifications, leading to the creation of a diverse range of derivatives with unique properties for industrial applications. These applications include use as plasticizers, surfactants, lubricants, and in the manufacturing of paints and coatings. researchgate.net

The development of robust biocatalysts and optimized reaction conditions are crucial for the successful industrial implementation of these biotransformation processes. nih.gov This includes enzyme engineering to improve stability and activity, as well as process optimization to achieve high product titers and yields. nih.gov

Utilization as Monomers in Bio-based Polymer Synthesis (e.g., Poly(ω-hydroxytetradecanoic Acid) for Polylactide Blends)

This compound is a valuable monomer for the synthesis of bio-based polymers, offering a renewable alternative to petroleum-based plastics. elsevierpure.comacs.orgacs.org Its bifunctional nature, with a hydroxyl group at one end and a carboxylic acid group at the other, allows it to undergo polycondensation to form long-chain aliphatic polyesters. elsevierpure.comacs.org

One notable example is the synthesis of poly(ω-hydroxytetradecanoic acid) (PC14). acs.orgacs.orgnih.gov This bioplastic can be produced through a melt-condensation process, often using a catalyst like titanium tetraisopropoxide. elsevierpure.comacs.org The molecular weight of the resulting polymer can be controlled by adjusting the polymerization conditions, which in turn influences its mechanical properties. elsevierpure.comacs.org

PC14 has shown significant promise as a component in polymer blends, particularly with polylactide (PLA). acs.orgacs.orgnih.gov PLA is a widely used biodegradable thermoplastic, but it can be brittle. researchgate.net Blending PLA with PC14 through a process called reactive extrusion can significantly improve its mechanical properties. acs.orgacs.orgnih.gov The addition of a compatibilizer promotes transesterification reactions, leading to the in-situ formation of PLA-b-PC14 copolymers that enhance the adhesion between the two polymer phases. acs.orgacs.org

Research has demonstrated that even a small amount of PC14 can dramatically improve the ductility and impact strength of PLA. acs.orgnih.gov For example, adding just 5% PC14 to a PLA blend increased the elongation at break from 3% to 140%. acs.orgnih.gov This green and renewable approach to improving PLA properties expands its potential applications in areas like packaging and consumer goods. acs.orgacs.orgnih.gov

| Polymer Blend | Compatibilizer | Processing Method | Key Improvement in PLA Properties |

| PLA/PC14 | Titanium tetrabutoxide | Reactive Extrusion | Increased elongation at break and impact strength acs.orgacs.orgnih.gov |

Application in Lipidomic Profiling and Pathway Elucidation

Lipidomics is the large-scale study of lipids in biological systems and plays a crucial role in understanding cellular processes and disease pathogenesis. creative-proteomics.com this compound, as a specific lipid molecule, can serve as an important tool in lipidomic profiling and the elucidation of metabolic pathways. nih.govmdpi.com

The presence and concentration of this compound and its derivatives can be indicative of specific metabolic activities or perturbations. For example, the hydroxylation of fatty acids is a key metabolic pathway, and the levels of different hydroxy fatty acids can provide insights into the activity of enzymes like cytochrome P450s. ebi.ac.uk Human liver microsomes, for instance, have been shown to hydroxylate myristic acid (a C14 fatty acid) at both the ω and ω-1 positions, the latter producing this compound. ebi.ac.uk

In the context of disease research, untargeted lipidomic analysis can reveal changes in the lipid profiles of tissues or biofluids, potentially identifying biomarkers for diagnosis or prognosis. nih.govmdpi.com While specific studies focusing solely on this compound in disease are limited, the broader field of lipidomics has successfully identified dysregulated lipid metabolism in various conditions. nih.govmdpi.com

By tracking the metabolism of labeled this compound or by observing its endogenous levels in response to different stimuli, researchers can gain a better understanding of the complex network of lipid metabolism and its role in health and disease. This knowledge can contribute to the development of new therapeutic strategies and diagnostic tools.

Q & A

Q. What is the known biological role of this compound in metabolic pathways?

- Methodological Answer : It is implicated in lipid signaling and antimicrobial activity. In Apis mellifera (honeybee) royal jelly, it may contribute to larval development. To study its role, use targeted metabolomics in insect models, coupled with gene knockout/knockdown (e.g., lipid metabolism genes like Pten) to assess functional impacts .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound from complex biological samples?

- Methodological Answer : Combine solvent extraction (e.g., methanol:chloroform) with solid-phase extraction (SPE) to isolate hydroxylated fatty acids. Adjust pH to enhance ionization efficiency in mass spectrometry. In royal jelly, RPLC-HRMS achieved a signal intensity of 7.39E+06 for this compound, suggesting optimized extraction and ionization conditions . Validate with isotopic labeling (e.g., deuterated analogs) to track recovery rates.

Q. How to resolve discrepancies in quantification of this compound across different analytical platforms?

- Methodological Answer : Cross-validate using orthogonal methods:

- GC-MS : Derivatize with BSTFA or MTBSTFA to improve volatility.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions for specificity.

- NMR : Confirm structural integrity via <sup>13</sup>C and <sup>1</sup>H spectra.

Discrepancies may arise from matrix effects (e.g., ion suppression in LC-MS) or derivatization efficiency in GC-MS. Normalize data using internal standards (e.g., d27-tetradecanoic acid) .

Q. What experimental models are suitable for studying the in vivo effects of this compound?

- Methodological Answer : Use Drosophila melanogaster or Caenorhabditis elegans for lipid metabolism studies due to their genetic tractability. For mammalian models, employ tissue-specific knockout mice (e.g., adipose or liver-specific Pten deletion) to investigate its role in inflammation or insulin signaling. Dose-response studies should include lipidomic profiling and histopathology .

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles:

- Documentation : Report extraction solvents, LC gradients, and MS parameters in detail.

- Controls : Include blank samples and technical replicates to identify contamination or instrument drift.

- Data Sharing : Deposit raw spectra in repositories like MetaboLights.

Reproducibility issues often stem from batch effects or insufficient metadata .

Data Analysis and Contradiction Management

Q. How to statistically analyze omics datasets where this compound levels show high variability?

- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple samples per patient). Use false discovery rate (FDR) correction for multiple comparisons. For longitudinal studies, leverage linear mixed models with random intercepts for subjects. Tools like MetaboAnalyst or SIMCA-P+ are recommended for pathway enrichment and multivariate analysis .

Q. What strategies address conflicting reports on the pro- vs. anti-inflammatory roles of this compound?

- Methodological Answer : Conduct dose- and context-dependent assays:

- In vitro : Test cytokine secretion in macrophages (e.g., IL-6, TNF-α) under varying concentrations.

- In vivo : Use LPS-induced inflammation models with/without this compound supplementation.

Contradictions may arise from differences in cell type, concentration, or metabolic state. Cross-reference with transcriptomic data (e.g., NF-κB pathway activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations